molecular formula C19H17N3 B11839123 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline

4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline

Cat. No.: B11839123
M. Wt: 287.4 g/mol
InChI Key: REGDEDHZMQMWAC-UHFFFAOYSA-N
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Description

4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a naphthoimidazole core linked to an aniline moiety through an ethyl chain. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available naphthalene and imidazole derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or aniline rings .

Scientific Research Applications

4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Benzimidazole: Contains a fused benzene and imidazole ring, similar to the naphthoimidazole core.

    Naphthalimide: Shares the naphthalene core but with different functional groups.

Uniqueness

4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is unique due to its specific combination of a naphthoimidazole core and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17N3

Molecular Weight

287.4 g/mol

IUPAC Name

4-[2-(1H-benzo[f]benzimidazol-2-yl)ethyl]aniline

InChI

InChI=1S/C19H17N3/c20-16-8-5-13(6-9-16)7-10-19-21-17-11-14-3-1-2-4-15(14)12-18(17)22-19/h1-6,8-9,11-12H,7,10,20H2,(H,21,22)

InChI Key

REGDEDHZMQMWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCC4=CC=C(C=C4)N

Origin of Product

United States

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